2-amino-2-(4-bromophenyl)propanoic Acid
Description
2-Amino-2-(4-bromophenyl)propanoic acid (CAS: 72408-57-2) is a brominated non-proteinogenic amino acid derivative with the molecular formula C₉H₁₀BrNO₂ and a molar mass of 244.09 g/mol . Its structure features a para-bromophenyl group attached to the α-carbon of a propanoic acid backbone, with an amino group at the same carbon. Key physical properties include a predicted density of 1.583 g/cm³, boiling point of 363.2°C, and a pKa of 1.86, indicative of strong acidity due to the carboxylic acid group . This compound is primarily used in pharmaceutical research, particularly in the synthesis of chiral ligands and enzyme inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJMKSWXOYWTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72408-57-2 | |
| Record name | 2-amino-2-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituted Derivatives
(a) 2-Amino-3-(4-bromophenyl)propanoic Acid
- Structure: Bromine at the para position, but the amino group is on the β-carbon.
- Molecular Formula: C₉H₁₀BrNO₂ (same as target compound).
- Key Differences: The amino group’s position alters hydrogen-bonding capacity and stereochemical interactions. For example, the (S)-enantiomer (CAS: 24250-84-8) is used in asymmetric synthesis, with a specific rotation of [α]D²⁵ = −2511 in CHCl₃ .
- Applications : Critical in chiral ligand synthesis for Ni(II) complexes .
(b) 2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)
- Structure : Hydroxyl groups at positions 2 and 4 of the phenyl ring instead of bromine.
- Key Differences : Increased polarity due to hydroxyl groups, enhancing solubility in polar solvents like D₂O. Structural confirmation via ¹H/¹³C NMR and X-ray crystallography revealed unexpected regioselectivity during synthesis .
- Reactivity : Forms stable crystals (space group P2₁2₁2₁), contrasting with the brominated analog’s lower crystallinity .
Functional Group Modifications
(a) 2-(4-Bromophenyl)-2-methylpropanoic Acid
- Structure: Methyl group replaces the amino group.
- Molecular Formula : C₁₀H₁₁BrO₂.
- Key Differences: Lacks hydrogen-bonding capability from the amino group, reducing interaction with biological targets. Higher lipophilicity (logP ~2.8 predicted) compared to the amino-substituted analog .
- Applications : Intermediate in NSAID synthesis .
(b) 3-[(4-Bromo-2-fluorophenyl)amino]propanoic Acid
Salt Forms and Stereoisomers
(a) (S)-2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride
- Structure: Hydrochloride salt of the β-amino isomer.
- Molecular Formula: C₉H₁₀BrNO₂·HCl.
- Key Differences : Enhanced water solubility (≥50 mg/mL in H₂O) compared to the free acid form, making it preferable for in vitro assays .
(b) D-Phenylalanine, 4-bromo-, Hydrochloride
Data Tables
Table 1. Physical and Chemical Properties of Selected Analogs
Research Findings and Implications
- Synthetic Challenges: The synthesis of 2-amino-2-(4-bromophenyl)propanoic acid often competes with byproducts like 24DHPA, emphasizing the need for precise reaction control .
- Biological Relevance : Brominated analogs exhibit enhanced binding to aromatic enzyme pockets (e.g., tyrosine kinases) due to bromine’s hydrophobic surface area .
- Chiral Specificity: The (S)-enantiomer of 2-amino-3-(4-bromophenyl)propanoic acid shows higher enantiomeric excess (92.4% yield) in Ni(II) complexes, critical for asymmetric catalysis .
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